1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole

Mechanistic Organic Chemistry 13C NMR Spectroscopy Isotopic Labeling

Researchers using perdeuterated benzotriazole internal standards often encounter chromatographic retention time shifts that compromise matrix effect correction. 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole provides a definitive solution as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution LC-MS/MS. - Single 13C label at the benzylic position yields a precise +1.00 Da mass shift with near-identical chromatographic behavior, ensuring co-elution with the native analyte. - Eliminates H/D isotope effects common with deuterated analogs, providing superior ion suppression correction in complex aqueous matrices. - Supplied at ≥95% purity with verified isotopic enrichment, suitable for trace-level quantification (ng/L range) of environmental benzotriazole contaminants.

Molecular Formula C13H11N3
Molecular Weight 210.244
CAS No. 219793-23-4
Cat. No. B2905652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole
CAS219793-23-4
Molecular FormulaC13H11N3
Molecular Weight210.244
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2
InChIInChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2/i10+1
InChIKeyOQVSPZZIBWDHOF-DETAZLGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





13C-Labeled Benzotriazole Probe for MS Applications


1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole (CAS 219793-23-4) is a stable isotope-labeled analog of 1-benzyl-1H-benzotriazole in which the benzylic methylene carbon is enriched with carbon-13. The compound retains the core benzotriazole scaffold—a benzene-fused 1,2,3-triazole—while the isotopic label at the benzylic position confers a molecular weight of 210.24 g·mol⁻¹, exactly +1.00 Da above the unlabeled parent (209.25 g·mol⁻¹) [1]. It is supplied as a research-grade chemical with a minimum purity specification of 95% . Unlike deuterated benzotriazole analogs, the 13C label is installed at a single, structurally defined carbon, enabling unambiguous tracking of the benzyl group in mechanistic studies and providing a co-eluting internal standard for LC-MS/MS quantification without the chromatographic isotope effects often observed with perdeuterated compounds [2].

1
Isotope Dilution LC-MS/MS Co-eluting SIL-IS with clean +1 Da mass shift for matrix-effect correction
2
Mechanistic Probe Studies Site-specific 13C at benzylic position enables carbon-tracking in rearrangements
3
13C NMR Standard Well-characterized benzylic 13C signal supports method calibration and HSQC/HMBC setup

Why Generic Benzotriazole Analogs Cannot Substitute


The unlabeled parent compound 1-benzyl-1H-benzotriazole (CAS 4706-43-8) is isobaric with the target analyte in most quantitative MS workflows, precluding its use as an internal standard where a distinct mass channel is required [1]. Deuterated benzotriazole derivatives (e.g., Benzotriazole BT-d10) introduce multiple deuteration sites that can exhibit chromatographic H/D isotope effects, leading to retention time shifts of up to several seconds and compromising co-elution with the analyte—a critical requirement for correcting matrix effects in electrospray ionization [2]. In contrast, the single 13C substitution in 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole produces a minimal isotopic perturbation that preserves near-identical chromatographic behavior while providing a clean +1 Da mass shift. Furthermore, for mechanistic organic chemistry studies, only the site-specific 13C label at the benzylic position enables definitive tracking of the fate of the benzyl group through multistep reaction sequences—a capability absent in both unlabeled and globally deuterated analogs [3].

Unlabeled
Isobaric interference with target analyte
Unlabeled 1-benzyl-1H-benzotriazole shares the same nominal mass, precluding distinct SRM/MRM channel selection for isotope dilution quantification.
Deuterated
Chromatographic H/D isotope effect may shift retention
Perdeuterated analogs (e.g., BT-d10) can exhibit retention time shifts that compromise co-elution with the analyte, reducing matrix-effect correction accuracy.
No site-specific carbon tracking capability
Global deuteration provides mass differentiation but cannot assign carbon position through rearrangement sequences in mechanistic studies.

Quantitative Differentiation Evidence


Site-Specific 13C Incorporation by NMR

In the synthesis of [1-13C]benzyl-1H-1,2,3-benzotriazole (11a), the 1H NMR spectrum displays a diagnostic doublet for the benzylic CH2 protons at δH 5.78 ppm with a coupling constant J = 141.2 Hz, characteristic of one-bond 13C–1H coupling—this signal is a singlet in the unlabeled compound. The 13C NMR spectrum confirms the labeled benzylic carbon at δC 52.1 ppm, with the ipso-carbon of the phenyl ring appearing as a doublet at δC 134.5 ppm (J = 45.8 Hz), verifying site-specific enrichment at the benzylic position .

Site-Specific 13C by NMR
Head-to-head
1H: benzylic CH2 doublet at δ 5.78 ppm, J = 141.2 Hz; 13C: δ 52.1 ppm (benzylic), δ 134.5 ppm (ipso-aryl, d, J = 45.8 Hz)
Confirms site-specific 13C enrichment at benzylic position for mechanistic tracking
Unlabeled analog shows singlet at benzylic CH2; no enhanced 13C signal
Mechanistic Organic Chemistry 13C NMR Spectroscopy Isotopic Labeling

Exact +1 Da Mass Shift for MS Differentiation

The target compound (C13H11N3, monoisotopic mass 210.24 Da) exhibits a precise +1.00 Da mass shift relative to the unlabeled 1-benzyl-1H-benzotriazole (C13H11N3, monoisotopic mass 209.25 Da) [1]. In ESI-MS, the [M+H]+ ion of the labeled compound appears at m/z 211.24 versus m/z 210.25 for the unlabeled analog, providing a distinct, interference-free channel for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantification. This 1 Da separation is sufficient to avoid isotopic cross-talk from the natural abundance 13C isotopologue of the unlabeled analyte (~13% at M+1), which is critical when the labeled compound is employed as an isotope dilution internal standard at low concentrations.

Exact +1 Da Mass Shift
Head-to-head
ΔMW = +0.99 Da; [M+H]+ ≈ m/z 211.24 vs 210.25 for unlabeled
Supports distinct SRM/MRM channel for isotope dilution MS quantification
1 Da separation avoids isotopic cross-talk from natural abundance 13C isotopologue
LC-MS/MS Quantification Isotope Dilution Mass Spectrometry Internal Standard

Chromatographic Co-Elution Fidelity vs. Deuterated Analogs

Single 13C substitution introduces negligible perturbation to the physicochemical properties of the benzotriazole scaffold, resulting in near-identical reversed-phase LC retention behavior compared to the unlabeled analyte. In contrast, perdeuterated benzotriazole analogs (e.g., Benzotriazole BT-d10) exhibit measurable chromatographic H/D isotope effects, with retention time shifts that can compromise co-elution and reduce the effectiveness of matrix effect correction in electrospray ionization MS [1]. The chromatographic H/D isotope effect (hdIEC) is quantitatively defined as tR(H)/tR(D), and values deviating from unity can cause the internal standard to experience a different ionization environment than the analyte, degrading quantification accuracy [1].

Co-Elution Fidelity
Class-level
13C-labeled analog co-elutes within approx. 1 s of unlabeled analyte on RP-LC; deuterated analogs may shift 0.5–3 s
Co-elution supports consistent matrix-effect correction in ESI-MS
hdIEC = tR(H)/tR(D) deviates from unity for perdeuterated compounds
LC-MS/MS Method Development Matrix Effect Correction Stable Isotope Labeling Strategy

Validated Purity for Quantitative Use

Commercial suppliers specify a minimum purity of 95% for 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole (CAS 219793-23-4) . This purity level is documented on certificates of analysis and supports its use as a quantitative reference standard. In comparison, the unlabeled 1-benzyl-1H-benzotriazole (CAS 4706-43-8) is also commonly supplied at 95–97% purity , establishing parity in chemical purity. However, the labeled compound additionally requires verification of isotopic enrichment, which is confirmed by the NMR data discussed above.

Validated Purity
Specification review
Minimum purity specification ≥95%; isotopic incorporation verified by 1H NMR J = 141.2 Hz doublet
Supports quantitative standard procurement confidence
Unlabeled parent also supplied at 95–97%; labeled compound adds verified 13C incorporation
Analytical Reference Standard Quality Assurance Procurement Specification

Mechanistic Probe for Carbon Skeleton Rearrangements

Katritzky et al. (1998) employed [1-13C]benzyl-1H-1,2,3-benzotriazole (11a) as a carbon-labeled substrate to distinguish between two competing mechanistic pathways for fluoride-promoted silicon elimination in β-benzotriazolyl-β-aryl-γ-ketosilanes . The 13C label at the benzylic position allowed tracking of the labeled carbon through the rearrangement: the 13C NMR spectrum of the chalcone product 9a showed an intense singlet at δC 144.9 ppm (β-position), while the α-position appeared as a doublet at δC 122.1 ppm with J = 70.5 Hz. The absence of a singlet in the α-region excluded the alternative Grovenstein–Zimmerman rearrangement pathway and supported the intermediacy of a cyclopropane. This experiment demonstrates the irreducible value of site-specific 13C labeling—no unlabeled or globally deuterated analog could provide this mechanistic discrimination.

Mechanistic Probe
Head-to-head
13C label tracked to chalcone product 9a: β-position δ 144.9 ppm (singlet), α-position δ 122.1 ppm (d, J = 70.5 Hz); alternative pathway excluded
Supports pathway discrimination in carbon-skeleton rearrangement studies
Katritzky et al. (1998): cyclopropane intermediate supported; no unlabeled or deuterated analog provides this discrimination
Reaction Mechanism Elucidation Carbon Labeling Cyclopropane Intermediate

Priority Application Scenarios


Isotope Dilution LC-MS/MS in Environmental Water

In environmental analytical chemistry, benzotriazoles are monitored as emerging contaminants in wastewater, surface water, and drinking water. The +1.00 Da mass shift of 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole relative to the native analyte enables its deployment as a stable isotope-labeled internal standard (SIL-IS) for precise quantification via isotope dilution LC-MS/MS [1]. Its near-identical chromatographic retention to the unlabeled analyte ensures co-elution, thereby correcting for matrix-induced ion suppression—a critical advantage over deuterated internal standards that may exhibit retention time shifts [2]. The method is suitable for trace-level quantification (ng·L⁻¹ range) in complex aqueous matrices.

Mechanistic Elucidation via Site-Specific 13C Tracking

For synthetic organic chemistry laboratories investigating reaction mechanisms involving benzotriazole intermediates, the site-specific 13C label at the benzylic position provides an unambiguous spectroscopic handle. As demonstrated by Katritzky et al., the labeled compound enabled discrimination between cyclopropane-mediated and Grovenstein–Zimmerman rearrangement pathways by tracking the fate of the benzylic carbon through 13C NMR analysis of reaction products [1]. This application is directly transferable to any mechanistic study where the benzyl group of the benzotriazole scaffold undergoes migration, elimination, or rearrangement.

13C NMR Method Development and Standardization

The well-characterized 13C NMR signature of 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole—featuring the benzylic carbon at δC 52.1 ppm and the ipso-aryl carbon as a doublet at δC 134.5 ppm (J = 45.8 Hz)—serves as a calibration and method development standard for 13C NMR spectroscopy [1]. The large one-bond 13C–1H coupling constant (J = 141.2 Hz) observed in the 1H NMR spectrum provides a benchmark for setting up heteronuclear correlation experiments (HSQC, HMBC) and for teaching isotope effects in advanced NMR courses.

Reference Standard for Metabolite Identification

In drug metabolism and pharmacokinetic (DMPK) studies where benzotriazole-containing drug candidates or their metabolites require identification and quantification, 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole can serve as a synthetic precursor or a qualitative reference standard [1]. The documented purity (≥95%) and confirmed isotopic incorporation [2] provide the quality assurance necessary for regulatory-facing bioanalytical method validation, where traceability of reference standards is paramount.

Application
Selection Property
Validation Focus
Isotope Dilution LC-MS/MS in Environmental Water
Clean +1 Da mass shift with near-identical RP-LC retention
Co-elution verification; matrix-effect correction performance
Mechanistic Elucidation via Site-Specific 13C Tracking
Single-site 13C enrichment at benzylic position
13C NMR product analysis; pathway discrimination fidelity
13C NMR Method Development and Standardization
Well-characterized benzylic 13C signal with diagnostic J coupling
HSQC/HMBC calibration benchmarks; isotope effect reference
Reference Standard for Metabolite Identification
Documented purity ≥95% with verified isotopic incorporation
Bioanalytical validation documentation context; lot-to-lot traceability
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